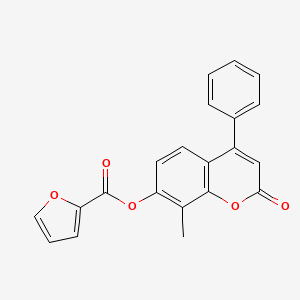

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of chromene derivatives and related compounds involves various chemical reactions, often utilizing catalysts like copper acetate for oxidative cyclization or employing conditions that favor intramolecular cyclization or nucleophilic substitution reactions. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization demonstrates the complexity of reactions involved in creating chromene derivatives (Padilla-Martínez et al., 2011).

Molecular Structure Analysis

The molecular structure of chromene derivatives is often determined using X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular interactions. For example, studies have shown the crystallization of chromene compounds in various systems and highlighted the presence of hydrogen bonding within their structure (Manolov et al., 2012).

Chemical Reactions and Properties

Chromene derivatives engage in a variety of chemical reactions, including esterifications and cycloadditions, leading to diverse products. These reactions are influenced by factors such as the presence of acid chlorides or the application of specific catalysts, demonstrating the chemical versatility of chromene-based compounds (Sun et al., 2008).

Physical Properties Analysis

The physical properties of chromene derivatives, including their crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in various applications. These properties are typically investigated through crystallographic studies, providing insights into the compound's stability and structural configuration (Zhao & Zhou, 2009).

Chemical Properties Analysis

Investigations into the chemical properties of chromene derivatives often focus on their reactivity and the potential for forming new bonds or compounds through reactions such as nucleophilic addition or cyclization. These studies are essential for exploring the chemical diversity and potential applications of chromene compounds (Zhou et al., 2013).

Scientific Research Applications

Synthesis Techniques

Research on chromene derivatives, including compounds structurally related to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, highlights various synthetic methodologies. For instance, a study by Khalilzadeh et al. (2011) presents an efficient synthesis of 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2, 3-dihydro-4H-furo[3, 2-c]chromene-4(2H)-one, involving the reaction between dibenzoylacetylene and 4-hydroxycoumarine in the presence of NaH in aqueous media, yielding nearly quantitative results. This method showcases a potential route for synthesizing derivatives of the compound of interest (Khalilzadeh et al., 2011).

Biological Activity

The exploration of chromene derivatives extends to their biological applications. A study conducted by El Azab et al. (2014) investigated the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, showcasing their potential biological activity. Although not directly related to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, this research provides insight into the antimicrobial potential of structurally similar compounds, suggesting a possible area of application for the compound (El Azab et al., 2014).

Photochemical Properties

Chromene derivatives are also known for their interesting photochemical properties. For example, Nechifor's (2009) study on aromatic polyamides with coumarin chromophores, including compounds related to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-furoate, highlights their potential in applications requiring photosensitive materials. The research outlines the synthesis of these polyamides and their properties, such as solubility, thermal stability, and photoreactivity, indicating the utility of chromene derivatives in material science and engineering (Nechifor, 2009).

properties

IUPAC Name |

(8-methyl-2-oxo-4-phenylchromen-7-yl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-13-17(25-21(23)18-8-5-11-24-18)10-9-15-16(12-19(22)26-20(13)15)14-6-3-2-4-7-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLUCZKLUIZYEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl furan-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)

![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)